molecular formula C16H18N4O8 B14053559 1,1'-((2R,3R,4R,5R)-3,4-dihydroxy-2-(1-hydroxy-2-oxopropyl)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-3,4-diyl)diethanone

1,1'-((2R,3R,4R,5R)-3,4-dihydroxy-2-(1-hydroxy-2-oxopropyl)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-3,4-diyl)diethanone

Cat. No.: B14053559
M. Wt: 394.34 g/mol
InChI Key: NNFMEMRUKASWCU-WQRVYMFESA-N
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Description

2’,3’,5’-Triacetylinosine is an organic compound with the chemical formula C16H18N4O8. It is derived from inosine through an acetylation reaction, where three hydroxyl groups are replaced by acetyl groups . This compound is known for its applications in biochemical and biomedical research.

Preparation Methods

2’,3’,5’-Triacetylinosine is typically synthesized by acetylating inosine. The acetylation process involves using acetic anhydride and a catalyst to add acetyl groups to the three hydroxyl positions of inosine . The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods follow similar principles but are scaled up to meet commercial demands.

Chemical Reactions Analysis

2’,3’,5’-Triacetylinosine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like ammonia or amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2’,3’,5’-Triacetylinosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’,5’-Triacetylinosine involves its interaction with specific molecular targets and pathways. It has been shown to bind to pyridinium ions, which can influence various biochemical processes . The compound’s ability to inhibit cancer cell growth is attributed to its interference with cellular replication mechanisms.

Comparison with Similar Compounds

2’,3’,5’-Triacetylinosine is unique due to its specific acetylation pattern. Similar compounds include:

    Inosine: The parent compound from which 2’,3’,5’-Triacetylinosine is derived.

    Adenosine: Another nucleoside with similar biochemical properties.

    Guanosine: A nucleoside that shares structural similarities but differs in its biological activity.

Properties

Molecular Formula

C16H18N4O8

Molecular Weight

394.34 g/mol

IUPAC Name

9-[(3R,4R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C16H18N4O8/c1-6(21)10(24)11-15(26,7(2)22)16(27,8(3)23)14(28-11)20-5-19-9-12(20)17-4-18-13(9)25/h4-5,10-11,14,24,26-27H,1-3H3,(H,17,18,25)/t10?,11?,14?,15-,16+/m1/s1

InChI Key

NNFMEMRUKASWCU-WQRVYMFESA-N

Isomeric SMILES

CC(=O)C(C1[C@@]([C@@](C(O1)N2C=NC3=C2N=CNC3=O)(C(=O)C)O)(C(=O)C)O)O

Canonical SMILES

CC(=O)C(C1C(C(C(O1)N2C=NC3=C2N=CNC3=O)(C(=O)C)O)(C(=O)C)O)O

Origin of Product

United States

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